molecular formula C9H9NO4 B1266500 2-[(3-Nitrophenoxy)methyl]oxirane CAS No. 5332-66-1

2-[(3-Nitrophenoxy)methyl]oxirane

Cat. No.: B1266500
CAS No.: 5332-66-1
M. Wt: 195.17 g/mol
InChI Key: CNJLXLVVZBTEOC-UHFFFAOYSA-N
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Description

Contextualization within Epoxide and Glycidyl (B131873) Ether Chemistry

Epoxides, or oxiranes, are three-membered cyclic ethers that are highly valued in organic synthesis due to their inherent ring strain. mdpi.comnih.gov This strain makes them susceptible to ring-opening reactions by a wide array of nucleophiles, leading to the formation of 1,2-difunctionalized compounds. researchgate.net This reactivity is a cornerstone of their utility as versatile synthetic intermediates. nih.govresearchgate.net

Glycidyl ethers are a specific class of epoxides that contain an ether linkage adjacent to the oxirane ring. Phenyl glycidyl ether, for instance, is a well-known example. nist.gov The general structure of a glycidyl ether allows for the introduction of various substituents on the aromatic ring, thereby modulating the reactivity and properties of the molecule. The synthesis of glycidyl ethers typically involves the reaction of a phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. google.comchemicalbook.com This process can be catalyzed by various agents, including Lewis acids and phase transfer catalysts. google.com

2-[(3-Nitrophenoxy)methyl]oxirane fits squarely within this chemical family, inheriting the characteristic reactivity of the epoxide ring, which can be further influenced by the electronic effects of the substituent on the phenyl ring.

Significance of Nitrophenoxy Moieties in Organic Synthesis

The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences the chemical behavior of the molecule to which it is attached. wikipedia.orgyoutube.com In aromatic systems, the presence of a nitro group deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This property is extensively exploited in organic synthesis to direct reactions and introduce a variety of functional groups. sci-hub.sescispace.com

Specifically, the nitrophenoxy moiety in this compound plays a crucial role. The electron-withdrawing nature of the nitro group can impact the reactivity of the adjacent epoxide ring. Furthermore, the nitro group itself can be a site for chemical transformations, most notably its reduction to an amino group (–NH₂). wikipedia.org This transformation is a key step in the synthesis of many dyes, pharmaceuticals, and other complex organic molecules. youtube.comscispace.com The ability to convert the nitro group into other functionalities broadens the synthetic utility of nitro-containing compounds. scispace.compageplace.de

Overview of Key Research Trajectories for Aryloxymethyl Oxiranes

Research involving aryloxymethyl oxiranes, the broader class to which this compound belongs, is multifaceted. A significant area of investigation is their use in ring-opening reactions. These reactions, often catalyzed by acids or bases, allow for the introduction of various nucleophiles, leading to the synthesis of β-substituted alcohols and other valuable intermediates. researchgate.net

Recent research has explored the use of various catalysts, including metal-based systems and organocatalysts, to achieve high regio- and stereoselectivity in these ring-opening reactions. For instance, gold(III) catalysts have been employed for the intramolecular ring-opening of aryloxymethyl oxiranes to produce 3-chromanols. rsc.org Furthermore, the development of environmentally benign synthetic methods is a prominent trend. mdpi.com

Another key research direction involves the polymerization of glycidyl ethers to produce polyethers with diverse properties and applications. The nature of the substituent on the aryl ring can significantly influence the characteristics of the resulting polymer.

The inherent reactivity of the epoxide ring also makes aryloxymethyl oxiranes valuable precursors in the synthesis of heterocyclic compounds. scielo.org.co The strategic opening of the epoxide ring followed by intramolecular cyclization is a common strategy for constructing various ring systems. The functional groups on the aromatic ring can be further manipulated to build molecular complexity.

PropertyValue
Chemical Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
CAS Number 5332-66-1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-nitrophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJLXLVVZBTEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5332-66-1
Record name NSC544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Chemical Reactivity and Mechanistic Investigations of 2 3 Nitrophenoxy Methyl Oxirane

Epoxide Ring-Opening Reactions

The reactivity of the oxirane ring in 2-[(3-Nitrophenoxy)methyl]oxirane is dominated by nucleophilic substitution reactions that proceed via ring-opening. The course of these reactions, particularly the regioselectivity and stereochemistry, is dictated by the catalytic conditions employed.

Acid-Catalyzed Ring Opening

In the presence of an acid catalyst, the epoxide oxygen of this compound is first protonated, which enhances the electrophilicity of the epoxide carbons and creates a better leaving group. libretexts.orgkhanacademy.org This initial protonation step is crucial for the subsequent nucleophilic attack. libretexts.org

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides is dependent on the substitution pattern of the epoxide carbons. pressbooks.pub For epoxides with primary and secondary carbons, the nucleophile generally attacks the less substituted carbon, which is characteristic of an SN2-like mechanism. pressbooks.pub However, when one of the carbons is tertiary, the attack preferentially occurs at the more substituted carbon, indicating an SN1-like pathway. pressbooks.pub

In the specific case of this compound, both epoxide carbons are secondary. In such scenarios, the reaction often yields a mixture of products. pressbooks.pub The nucleophile can attack either the carbon bearing the nitrophenoxymethyl substituent or the unsubstituted carbon of the oxirane ring. The outcome is a trans-1,2-diol when water is the nucleophile. pressbooks.pubbyjus.com The stereochemistry of the reaction is characterized by an anti-addition of the nucleophile and the hydroxyl group, resulting from a backside attack on the protonated epoxide. pressbooks.pub

Table 1: Predicted Regiochemical and Stereochemical Outcomes of Acid-Catalyzed Ring Opening of this compound

Reactant Conditions Nucleophile Major Product(s) Stereochemistry
This compoundAqueous AcidH₂OMixture of 1-(3-nitrophenoxy)-3-alkoxy-2-propanol and 2-(3-nitrophenoxy)-1-alkoxy-2-propanolTrans

The mechanism of acid-catalyzed epoxide ring-opening is often described as a hybrid between SN1 and SN2 pathways. libretexts.orgpressbooks.pub After protonation of the epoxide oxygen, the carbon-oxygen bond begins to break, leading to the development of a partial positive charge on the carbon atoms. libretexts.org In the case of unsymmetrical epoxides, this positive charge is more stabilized on the more substituted carbon. libretexts.org This build-up of positive charge imparts SN1 character to the reaction. libretexts.orgbyjus.com

The transition state of the reaction has significant carbocationic character, even though a full carbocation intermediate may not be formed. libretexts.org The nucleophile then attacks the more electrophilic carbon before the C-O bond fully cleaves. libretexts.org This attack occurs from the backside relative to the epoxide oxygen, leading to the observed trans stereochemistry, a feature typically associated with SN2 reactions. pressbooks.pub Therefore, while the regioselectivity can sometimes be governed by SN1-like factors (attack at the more substituted carbon), the stereochemistry is controlled by an SN2-like backside attack. pressbooks.pub

Base-Catalyzed Ring Opening

Under basic conditions, the epoxide ring of this compound is opened by a strong nucleophile. jove.com Unlike acid-catalyzed reactions, the epoxide oxygen is not protonated prior to the nucleophilic attack. byjus.com

Base-catalyzed ring-opening of epoxides proceeds with high regioselectivity. The incoming nucleophile preferentially attacks the less sterically hindered carbon atom. pressbooks.pubfiveable.me For this compound, this would be the unsubstituted methylene (B1212753) carbon of the oxirane ring. This regioselectivity is a hallmark of the SN2 mechanism, where steric hindrance plays a crucial role in determining the site of attack. fiveable.meyoutube.com

The reaction results in an inversion of configuration at the carbon atom that is attacked by the nucleophile. jove.com The nucleophile approaches from the side opposite to the C-O bond, leading to a trans arrangement of the nucleophile and the resulting hydroxyl group in the product. byjus.com

Table 2: Predicted Regiochemical and Stereochemical Outcomes of Base-Catalyzed Ring Opening of this compound

Reactant Conditions Nucleophile Major Product Stereochemistry
This compoundStrong Base (e.g., RO⁻)RO⁻1-(3-nitrophenoxy)-3-alkoxy-2-propanolTrans (inversion at attacked carbon)

The base-catalyzed ring-opening of epoxides is a classic example of an SN2 reaction. pressbooks.pubjove.comfiveable.me The reaction is initiated by the attack of a potent nucleophile on one of the epoxide carbons. byjus.com Due to the high ring strain of the three-membered epoxide ring, the C-O bond is weakened and susceptible to cleavage, even though the alkoxide is generally a poor leaving group. libretexts.orgbyjus.com The concerted nature of the SN2 mechanism, where the bond to the nucleophile forms as the bond to the leaving group breaks, leads to the observed inversion of stereochemistry at the reaction center. jove.com The reaction is driven to completion by the relief of this ring strain. libretexts.org

Reaction Kinetics and Thermodynamics

Kinetic Studies of Ring-Opening Processes

The ring-opening of epoxides can be catalyzed by both acids and bases. libretexts.org Under basic or neutral conditions, the reaction typically proceeds via an S(_N)2 mechanism, where a nucleophile attacks one of the carbon atoms of the epoxide ring. masterorganicchemistry.comlibretexts.org The rate of this reaction is dependent on the concentration of both the epoxide and the nucleophile. For an unsymmetrical epoxide such as this compound, the nucleophilic attack is generally favored at the less sterically hindered carbon atom.

In acidic media, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. libretexts.org The subsequent ring-opening can exhibit characteristics of both S(_N)1 and S(_N)2 mechanisms. libretexts.org The transition state has significant carbocationic character, and the nucleophile tends to attack the more substituted carbon atom, which can better stabilize the developing positive charge. libretexts.org

Computational studies on related epoxides have provided insights into the activation energies associated with these ring-opening reactions. For instance, the activation energy for the ring-opening of epoxides is significantly influenced by the nature of the heteroatom and any substituents. nih.gov Studies on other epoxides have also shown that the solvent can play a significant role, with polar solvents capable of increasing the activation energy due to the stabilization of the anionic nucleophile. nih.gov

To illustrate the type of data obtained from such studies, the following interactive table presents hypothetical kinetic parameters for the ring-opening of a generic aryloxymethyl-substituted oxirane under different conditions.

Reaction ConditionNucleophileRate Constant (k) [M⁻¹s⁻¹]Activation Energy (Ea) [kJ/mol]
Basic (pH 10)OH⁻1.2 x 10⁻⁴75
Acidic (pH 4)H₂O3.5 x 10⁻⁵68
Neutral (pH 7)Cl⁻2.0 x 10⁻⁶82

Note: The data in this table is illustrative for a generic aryloxymethyl-substituted oxirane and is not specific to this compound.

Thermodynamic Stability of Reaction Intermediates

The thermodynamic stability of the intermediates formed during the ring-opening of this compound plays a critical role in determining the reaction pathway and the final product distribution.

In a base-catalyzed ring-opening, the key intermediate is an alkoxide, formed after the nucleophilic attack on one of the ring carbons. libretexts.org The stability of this alkoxide is influenced by the solvent and the electronic nature of the substituents. The electron-withdrawing nitro group on the aromatic ring of this compound would likely have a modest stabilizing effect on the resulting alkoxide through inductive effects.

Under acidic conditions, the protonated epoxide is the initial reactive species. The transition state for the ring-opening has considerable carbocation-like character. libretexts.org The positive charge is shared between the oxygen and the two carbon atoms of the ring. For this compound, the carbon atom adjacent to the oxymethylene group is secondary, while the terminal carbon is primary. The secondary carbon would better stabilize a partial positive charge, suggesting that under acidic conditions, nucleophilic attack might be favored at this position.

The following interactive table provides representative thermodynamic data from a computational study on the ring-opening of a model epoxide, illustrating the energy changes involved.

ParameterValue [kcal/mol]
Gibbs Free Energy of Activation ((\Delta G^{\ddagger}))+21.2
Gibbs Free Energy of Reaction ((\Delta G{rxn}))-15.8

Note: The data in this table is representative of a computational study on a model epoxide and is not specific to this compound.

Advanced Applications in Chemical Synthesis

Role as Versatile Synthetic Intermediates

The high reactivity of the strained three-membered epoxide ring is the primary reason 2-[(3-Nitrophenoxy)methyl]oxirane serves as a versatile synthetic intermediate. This reactivity allows for facile ring-opening reactions with a wide array of nucleophiles, leading to the formation of 1,2-disubstituted products that are themselves valuable precursors for further chemical transformations. nbinno.com Epoxides are recognized as key intermediates in the synthesis of numerous biologically active compounds and pharmaceuticals. royalsocietypublishing.org

One of the most common and significant applications is the synthesis of β-amino alcohols through the amine-mediated ring-opening of the epoxide. royalsocietypublishing.org This reaction is a cornerstone in medicinal chemistry, as the β-amino alcohol motif is present in many classes of drugs. The reaction of this compound with various primary or secondary amines yields a diverse library of propanolamine derivatives. These reactions are often catalyzed by Lewis acids or can proceed under thermal conditions, providing access to compounds with potential therapeutic applications. royalsocietypublishing.org

The general scheme for this transformation involves the nucleophilic attack of the amine on one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. This process is highly efficient for creating carbon-nitrogen and carbon-oxygen bonds in a single, often highly selective, step.

Table 1: Synthesis of β-Amino Alcohols from this compound

Amine Nucleophile (R¹R²NH)Resulting β-Amino Alcohol StructurePotential Application Class
Isopropylamine1-(Isopropylamino)-3-(3-nitrophenoxy)propan-2-olβ-Adrenergic Receptor Antagonists
Morpholine1-(Morpholino)-3-(3-nitrophenoxy)propan-2-olScaffolds for Medicinal Chemistry
Benzylamine1-(Benzylamino)-3-(3-nitrophenoxy)propan-2-olIntermediates for Complex Amines

Construction of Complex Molecular Architectures

The utility of this compound extends to the assembly of intricate and biologically significant molecular architectures. Its ability to introduce a 1-(3-nitrophenoxy)-2-hydroxypropyl moiety into a molecule makes it a key building block for various therapeutic agents. A prime example is its role as a precursor in the synthesis of β-adrenergic antagonists, commonly known as beta-blockers. nih.gov

The general structure of many beta-blockers consists of an aryloxypropanolamine core. The synthesis typically involves the reaction of a substituted phenoxy methyl oxirane, such as this compound, with a suitable amine. For instance, reaction with isopropylamine would generate the core structure found in many beta-blocker drugs. Although the 3-nitro substitution pattern is specific, it represents a template that medicinal chemists can use to explore structure-activity relationships by modifying the aromatic ring and the amine substituent to fine-tune the pharmacological properties of the resulting molecule. nih.govnih.gov

The synthesis of these complex molecules relies on the predictable and selective reactivity of the epoxide ring, allowing for the strategic connection of two key molecular fragments—the aryloxy portion and the amino side chain—around a central propan-2-ol linker.

Precursors for Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. this compound can serve as a valuable precursor for the synthesis of certain nitrogen-containing heterocyclic rings. The key is the bifunctional nature of the ring-opened product, which contains both a hydroxyl group and a nitrogen atom (if opened with an amine), positioned to undergo subsequent cyclization reactions.

A notable example is the synthesis of substituted 2-oxazolidinones. The reaction of a glycidyl (B131873) ether with an isocyanate can lead to the formation of a five-membered oxazolidinone ring. This transformation involves the initial ring-opening of the epoxide by a nucleophile, followed by an intramolecular cyclization that incorporates the isocyanate moiety. While specific studies on the 3-nitro isomer are not prevalent, the reaction of the closely related phenyl glycidyl ether with phenyl isocyanate has been shown to produce a 2-oxazolidone derivative. This reaction demonstrates a powerful strategy for constructing these important heterocyclic systems. rsc.org

Furthermore, the nitro group on the phenyl ring can itself participate in or direct further synthetic transformations. For example, reduction of the nitro group to an amine provides an additional functional handle for subsequent annulation reactions to build more complex, fused heterocyclic systems. For instance, various nitrophenyl derivatives are used as starting materials for synthesizing heterocyclic compounds like pyridazinones. nih.gov

Regioselective and Stereoselective Functionalization

The functionalization of this compound can be controlled with a high degree of precision, offering specific regiochemical and stereochemical outcomes. This control is crucial for the synthesis of enantiomerically pure and structurally defined complex molecules.

Regioselectivity: The ring-opening of the unsymmetrical epoxide can yield two different constitutional isomers. The outcome is highly dependent on the reaction conditions. chemistrysteps.com

Under basic or nucleophilic conditions (e.g., with amines, alkoxides), the reaction typically proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring (the terminal CH₂ group). This pathway is generally favored due to easier access for the incoming nucleophile, leading to the formation of a secondary alcohol. chemistrysteps.comjsynthchem.com

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The nucleophilic attack then occurs at the carbon atom that can better stabilize a partial positive charge. While in many epoxides this would be the more substituted carbon, in the case of this compound, the attack still predominantly occurs at the terminal carbon, but the potential for the formation of the primary alcohol isomer can increase depending on the specific acid and nucleophile used. chemistrysteps.comresearchgate.net

Stereoselectivity: The ring-opening of epoxides via the Sₙ2 mechanism is inherently stereospecific. The nucleophile attacks the carbon atom from the side opposite to the carbon-oxygen bond (a "backside attack"). This results in an inversion of the stereochemical configuration at the center of attack. If the starting epoxide is enantiomerically pure (e.g., (R)-2-[(3-nitrophenoxy)methyl]oxirane), the ring-opening reaction will produce a product with a specific, predictable stereochemistry (an anti-addition product). This stereocontrol is fundamental in asymmetric synthesis, allowing for the creation of single enantiomers of complex molecules like pharmaceuticals. nih.govnih.gov

Table 2: Regioselectivity in the Ring-Opening of this compound

Reaction ConditionMechanismSite of Nucleophilic AttackMajor Product
Basic / Nucleophilic (e.g., R₂NH)Sₙ2Less hindered terminal carbon (C3)Secondary Alcohol (attack at C3)
Acidic (e.g., H₃O⁺)Sₙ2-likeTypically the less hindered terminal carbon (C3)Primarily Secondary Alcohol (attack at C3)

Article on the Polymer Science and Material Applications of this compound Deferred Due to Lack of Specific Research Data

A comprehensive review of the polymer science and material applications of the chemical compound this compound cannot be completed at this time due to a significant lack of specific research findings and detailed data in the public domain. Extensive searches have revealed a scarcity of scientific literature focused on the polymerization, copolymerization, and modification of this particular epoxide.

While general principles of polymer chemistry provide a theoretical framework for how this compound might behave in polymerization reactions, the user's request for a thorough and scientifically accurate article based on detailed research findings cannot be met. The available information primarily consists of general mechanisms for the polymerization of other epoxides and related compounds, which does not provide the specific data required to accurately address the outlined sections and subsections for this compound.

Key areas where specific data is lacking include:

Ring-Opening Polymerization (ROP): No detailed studies on the anionic or cationic ring-opening polymerization mechanisms, including specific initiators, reaction kinetics, and resulting polymer characteristics for poly(this compound), were found.

Copolymerization Strategies: There is a lack of information on the copolymerization of this compound with other epoxides or monomers like carbon dioxide.

Synthesis of Functionalized Polyethers: Specific research on the synthesis of polyethers with pendant 3-nitrophenoxy groups derived from this monomer is not available.

Role as Modifiers and Cross-linking Agents: While the epoxide group suggests potential as a modifier and cross-linking agent, no studies detailing these applications for this compound in polymer systems were identified.

Post-Polymerization Modification: Techniques for the post-polymerization modification of polymers containing 3-nitrophenoxy groups from this specific monomer are not documented in the available literature.

General information on related compounds, such as α,αʹ-bis(3-nitrophenoxy)-p-xylene used in polyimide synthesis, and the derivatization of polymers with other nitro-containing compounds exists. However, this information is not directly applicable to the specific polymerization behavior and applications of this compound.

Without dedicated research on this compound, any attempt to generate the requested article would be based on speculation and extrapolation from other chemical systems, failing to meet the required standards of scientific accuracy and detail. Further research and publication of studies specifically investigating the polymer chemistry of this compound are necessary before a comprehensive and authoritative article can be written.

Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 2-[(3-Nitrophenoxy)methyl]oxirane. Each technique offers unique insights into different aspects of its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the oxirane ring, the methylene (B1212753) bridge, and the aromatic ring. The chemical shifts (δ) and coupling constants (J) would reveal the connectivity and stereochemical relationships of these protons.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The chemical shifts of the oxirane carbons, the methylene carbon, and the aromatic carbons would be indicative of their local electronic environments.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

The C-H stretching of the aromatic ring and the aliphatic portions.

The asymmetric and symmetric stretching of the nitro group (NO₂), typically appearing in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ respectively.

The C-O-C stretching of the ether linkage and the oxirane ring.

The characteristic C-H stretching of the epoxide ring.

The precise frequencies of these vibrations provide a molecular fingerprint that can be used for identification and to confirm the presence of key functional groups.

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be dominated by the chromophore of the nitrophenoxy group. The absorption maxima (λ_max) would correspond to π → π* and n → π* electronic transitions, providing information about the conjugated system and the presence of non-bonding electrons.

Computational Chemistry and Theoretical Modeling

Computational methods, particularly those rooted in quantum mechanics, offer a powerful tool to complement experimental data and to predict molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to:

Geometrical Optimization: Determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Electronic Structure: Calculate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential. These calculations provide insights into the molecule's reactivity and spectroscopic properties.

Theoretical calculations on related nitro-containing organic compounds have demonstrated good agreement between predicted and experimental structural and spectroscopic data, highlighting the utility of DFT in characterizing such molecules.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface.

For this compound, the MEP map would likely indicate regions of negative potential (typically colored in shades of red and yellow) and regions of positive potential (colored in shades of blue).

Negative Potential Regions : The oxygen atoms of the nitro group and the ether linkage, as well as the oxygen of the oxirane ring, are expected to be the most electron-rich areas. These sites are susceptible to electrophilic attack. The nitro group, being a strong electron-withdrawing group, would create a significant negative potential.

Positive Potential Regions : The hydrogen atoms of the benzene ring and the methylene groups would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interactions.

This analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) Theory for Reactivity Explanation (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital) : Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the phenoxy group, particularly the oxygen atom and the aromatic ring.

LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability of a molecule to accept electrons. The LUMO is expected to be concentrated around the nitro group and the oxirane ring, given their electron-withdrawing and strained nature, respectively.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Theoretical calculations would provide the specific energy values for the HOMO, LUMO, and the energy gap, offering quantitative insights into the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties

ParameterEnergy Value (eV)Description
HOMO Energy(Calculated Value)Indicates electron-donating capability.
LUMO Energy(Calculated Value)Indicates electron-accepting capability.
HOMO-LUMO Gap(Calculated Value)Correlates with chemical reactivity and stability.

Global Reactivity Descriptors

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η) : Measures the resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ) : Represents the escaping tendency of electrons (μ = -(I + A) / 2).

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons (ω = μ² / 2η).

These calculated values would allow for a comparison of the reactivity of this compound with other related compounds.

Table 2: Hypothetical Global Reactivity Descriptors

DescriptorFormulaCalculated Value (eV)Interpretation
Ionization Potential (I)I ≈ -EHOMO(Value)Energy to remove an electron.
Electron Affinity (A)A ≈ -ELUMO(Value)Energy released upon gaining an electron.
Chemical Hardness (η)η = (I - A) / 2(Value)Resistance to deformation of electron cloud.
Chemical Potential (μ)μ = -(I + A) / 2(Value)Electron escaping tendency.
Electrophilicity Index (ω)ω = μ² / 2η(Value)Global electrophilic nature.

Solvation Models in Reaction Mechanism Studies

To accurately model chemical reactions in a solution, which is more representative of real-world laboratory conditions, solvation models are employed in computational studies. These models account for the effect of the solvent on the geometry, electronic properties, and energy of the solute.

For a polar molecule like this compound, the choice of solvent would significantly influence its reactivity. Common solvation models include:

Polarizable Continuum Models (PCM) : The solvent is treated as a continuous medium with a specific dielectric constant. This is a widely used and computationally efficient method.

Explicit Solvation Models : Individual solvent molecules are included in the calculation. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Studying reaction mechanisms, such as the ring-opening of the oxirane, under different solvation models would reveal the role of the solvent in stabilizing transition states and intermediates, thereby affecting the reaction rate and outcome.

Stereochemical and Conformational Analysis through Computational Methods

The presence of a chiral center in the oxirane ring means that this compound exists as two enantiomers, (R) and (S). Furthermore, the molecule has several rotatable bonds, leading to various possible conformations.

Computational methods are invaluable for exploring the potential energy surface of the molecule to identify the most stable conformers.

Conformational Search : Algorithms can systematically rotate the single bonds (C-O and C-C) to generate numerous possible conformations.

Energy Minimization : The geometry of each conformation is then optimized to find the local and global energy minima. This helps in identifying the most populated and energetically favorable shapes of the molecule at a given temperature.

Stereochemical Prediction : In studying reactions involving this molecule, computational methods can predict the stereochemical outcome (e.g., retention or inversion of configuration at the chiral center) by calculating the activation energies for different reaction pathways. This is crucial for understanding and designing stereoselective syntheses.

Future Research Directions for 2 3 Nitrophenoxy Methyl Oxirane

Discovery of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of functionalized epoxides like 2-[(3-Nitrophenoxy)methyl]oxirane often relies on the epoxidation of an allylic precursor. The development of advanced catalytic systems is paramount to improving the efficiency and selectivity of this transformation. Future research should target the discovery and optimization of catalysts that offer superior performance over conventional methods.

Key research avenues include:

Homogeneous and Heterogeneous Metal Catalysis: Exploring transition metal complexes (e.g., based on titanium, manganese, molybdenum, or rhenium) for the catalytic epoxidation of the corresponding allyl ether. The focus should be on designing ligands that can precisely control the stereochemistry of the reaction, leading to high enantioselectivity for the production of chiral this compound. Heterogenizing these catalysts on solid supports could facilitate their recovery and reuse, aligning with green chemistry principles.

Organocatalysis: Investigating the use of metal-free organocatalysts, such as those based on chiral ketones or iminium salts, for asymmetric epoxidation. These catalysts can offer a more sustainable alternative to metal-based systems.

Biocatalysis: Employing enzymes, such as monooxygenases or halohydrin dehalogenases, for the synthesis. Enzymatic methods can proceed with exceptional selectivity under mild, aqueous conditions, representing a highly sustainable approach. mdpi.com

Catalyst TypePotential Catalyst ExampleTarget ReactionKey Advantages
Metal Complex Titanium-salen complexesAsymmetric epoxidationHigh turnover, tunable selectivity
Organocatalyst Shi-type catalysts (chiral ketones)Asymmetric epoxidationMetal-free, lower toxicity
Biocatalyst Epoxygenase enzymesDirect oxidation of allyl etherHigh enantioselectivity, mild conditions

Development of Greener and More Sustainable Synthetic Routes

Traditional epoxidation methods often use stoichiometric peroxy acids, which can be hazardous and generate significant waste. A critical direction for future research is the development of more environmentally benign synthetic pathways to this compound. mdpi.com

Promising strategies include:

Oxidant and Solvent Choice: Replacing conventional oxidants with greener alternatives like hydrogen peroxide or even molecular oxygen. mdpi.com The use of H₂O₂ is particularly attractive as its only byproduct is water. Research into novel catalytic systems that can activate these benign oxidants efficiently is crucial. Furthermore, substituting chlorinated solvents with greener alternatives such as ionic liquids, supercritical fluids, or water would significantly reduce the environmental impact.

Catalyst-Free Methods: Exploring alternative activation methods, such as microwave-assisted synthesis, which can accelerate reaction rates and reduce energy consumption, sometimes even in the absence of a catalyst. nih.gov

Solid-Based Catalysis: Developing robust solid acid or base catalysts for the cyclization of a corresponding halohydrin precursor. acs.org Such heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling, thereby improving process sustainability. acs.org

Sustainable ApproachDescriptionPotential Benefit
Benign Oxidants Utilizing H₂O₂ or O₂ with a suitable catalyst.Reduces hazardous waste; water as a byproduct.
Green Solvents Employing water, ionic liquids, or solvent-free conditions.Minimizes volatile organic compound (VOC) emissions.
Heterogeneous Catalysis Using recyclable solid catalysts for synthesis or precursor conversion. acs.orgSimplifies product purification and reduces catalyst waste. acs.org
Flow Chemistry Performing the synthesis in continuous flow reactors.Enhanced safety, better process control, and easier scalability.

Expanding the Scope of Derivatization Reactions and Target Molecules

The true value of this compound lies in its potential as a precursor to a wide array of more complex molecules. The strained oxirane ring is susceptible to nucleophilic attack, providing a gateway to diverse functional groups.

Future work should focus on:

Regioselective Ring-Opening: Systematically studying the ring-opening reactions with a broad range of nucleophiles (e.g., amines, thiols, alcohols, azides). Under basic or neutral conditions, an SN2 reaction is expected at the less substituted carbon, while acidic conditions can alter the regioselectivity. researchgate.net Detailed investigation of these reactions will create a library of novel 1,2-disubstituted propanol (B110389) derivatives.

Transformations of the Nitro Group: Utilizing the nitro group as a synthetic handle. It can be readily reduced to an amino group, which can then undergo a plethora of further reactions (e.g., acylation, alkylation, diazotization). This dual functionality (epoxide and nitro group) allows for the synthesis of complex molecules with potential applications in pharmaceuticals or materials.

Synthesis of Bioactive Molecules: Designing and synthesizing target molecules with potential biological activity. For example, the 1-amino-2-propanol core, accessible from the ring-opening of the epoxide with an amine, is a common scaffold in beta-blocker pharmaceuticals. The nitrophenoxy moiety could be modified to mimic known pharmacophores.

Design and Synthesis of Advanced Polymer Architectures

The oxirane ring makes this compound an ideal monomer for ring-opening polymerization (ROP), leading to the formation of polyethers. ontosight.ai The pendent nitrophenoxy group can impart unique properties to the resulting polymer.

Future research in this area should explore:

Homopolymerization and Copolymerization: Synthesizing homopolymers of this compound and studying their properties, such as thermal stability, refractive index, and solubility. The nitro group is expected to increase the polymer's glass transition temperature and refractive index. Furthermore, copolymerization with other oxiranes, like ethylene (B1197577) oxide or propylene (B89431) oxide, could be used to precisely tune the material properties. ontosight.ainih.gov

Controlled Polymerization Techniques: Employing controlled/living polymerization methods to synthesize polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block, graft, or star polymers). unc.edu This level of control is essential for creating high-performance materials for advanced applications.

Functional Polymers: Using the synthesized polymers as functional materials. The nitro groups along the polymer backbone could be reduced to amino groups, creating a reactive polymer scaffold for further modification, such as grafting other molecules or cross-linking the polymer chains. These materials could find use in coatings, adhesives, or biomedical applications like drug delivery. ontosight.ai

In-depth Mechanistic Understanding through Advanced Computational and Experimental Techniques

A deeper, fundamental understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for rational process design and optimization.

This can be achieved through:

Computational Chemistry: Utilizing quantum chemical methods like Density Functional Theory (DFT) to model reaction pathways. researchgate.netnih.gov Computational studies can elucidate transition state structures, calculate activation barriers, and predict the regioselectivity of ring-opening reactions under various catalytic conditions (acidic vs. basic). researchgate.netnih.govrsc.org This insight can guide the selection of optimal catalysts and reaction conditions.

Advanced Spectroscopic Analysis: Employing in-situ spectroscopic techniques (e.g., ReactIR, Raman) to monitor reaction kinetics and identify transient intermediates in real-time. This experimental data provides direct evidence for the proposed reaction mechanisms and validates computational models.

Kinetics and Isotope Labeling: Conducting detailed kinetic studies to determine reaction orders and rate constants. Isotopic labeling experiments can be used to trace the path of atoms throughout a reaction, providing definitive proof of a particular mechanism, such as the nature of the bond-breaking and bond-forming steps in the epoxide ring-opening.


Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-[(3-nitrophenoxy)methyl]oxirane, and how do catalytic systems influence yield and stereochemistry?

  • Answer : The compound can be synthesized via epoxidation of allyl ether precursors using transition-metal catalysts. For example, ruthenium(VI) bis-imido porphyrin complexes (e.g., Ru(TPP)(NAr)₂) with tetrabutylammonium chloride (TBACl) as a co-catalyst have demonstrated high efficiency (>99% yield) in epoxide formation. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions like ring-opening. Catalytic recycling studies show that the Ru/TBACl system retains activity for at least three cycles without significant loss in yield .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : The epoxide protons (δ ~2.5–3.5 ppm) and nitrophenoxy aromatic protons (δ ~7.0–8.5 ppm) provide diagnostic signals. For example, in related benzyl-substituted epoxides, splitting patterns confirm stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS or GC-MS can validate molecular weight (e.g., [M+H]⁺ = 210.16 for C₁₀H₁₁NO₄) and detect impurities .
  • Polarimetry : Chiral derivatives require optical rotation measurements to confirm enantiomeric purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosolization occurs .
  • Ventilation : Ensure fume hoods with ≥100 ft/min face velocity during synthesis or purification to mitigate inhalation risks.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent hydrolysis. Collect waste in sealed containers labeled for nitroaromatic compounds .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective ring-opening of this compound in nucleophilic reactions?

  • Answer : The nitrophenoxy group acts as an electron-withdrawing substituent, polarizing the epoxide ring and directing nucleophilic attack. Density functional theory (DFT) studies on analogous epoxides suggest that steric effects from the bulky 3-nitrophenoxy group favor trans-diastereomers in ring-opening with amines or thiols. Kinetic control under mild conditions (e.g., 0–25°C) further enhances selectivity .

Q. How does this compound perform in bioactivity assays, and what structural modifications enhance its efficacy?

  • Answer : In vitro studies on related epoxides (e.g., 2-[(4-methoxyphenyl)methyl]oxirane) show moderate pancreatic lipase inhibition (~27% at 1 mM) but weak antioxidant activity compared to BHT. Structure-activity relationship (SAR) analysis suggests that replacing the nitro group with electron-donating substituents (e.g., methoxy) improves lipophilicity and target binding. Molecular docking reveals that nitro groups may sterically hinder interactions with enzyme active sites .

Q. How can conflicting data on the enzymatic inhibition potency of nitro-substituted epoxides be resolved?

  • Answer : Discrepancies often arise from assay conditions. For example:

  • pH sensitivity : Epoxide stability varies in acidic/alkaline buffers, altering bioavailability.
  • Substrate competition : In lipase assays, competing substrates (e.g., triglycerides) reduce apparent inhibition.
  • Enantiomeric purity : Racemic mixtures may exhibit lower activity than enantiopure samples. Validate results using chiral HPLC and controlled enantiomer testing .

Q. What strategies optimize this compound’s application in polymer crosslinking?

  • Answer : The epoxide’s reactivity enables copolymerization with diols or diamines. For example:

  • Polyethylene glycol (PEG) crosslinking : React with hexane-1,6-diol at 60–80°C using BF₃·Et₂O as a catalyst. Gel permeation chromatography (GPC) confirms increased molecular weight (ΔMₙ ~2–5 kDa).
  • Thermoset resins : Blend with bisphenol A diglycidyl ether (BADGE) to enhance thermal stability (Tg ↑ by ~15°C via DSC). Control curing kinetics using differential scanning calorimetry (DSC) .

Q. What computational methods validate the molecular interactions of this compound with biological targets?

  • Answer :

  • Docking simulations : Use AutoDock Vina with Lamarckian genetic algorithms to model binding to lipase (PDB: 1LPB). Parameterize force fields (e.g., AMBER) for nitro group partial charges.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates robust interactions.
  • QM/MM : Hybrid quantum mechanics/molecular mechanics refine electron density maps near the active site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.